molecular formula C19H26N8O14P2 B3369452 ApCp CAS No. 2348-33-6

ApCp

Cat. No.: B3369452
CAS No.: 2348-33-6
M. Wt: 652.4 g/mol
InChI Key: YRNQEPCYFNBXEA-KPKSGTNCSA-N
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Description

Ammonium perchlorate composite propellant is a solid rocket propellant that has been widely used in aerospace applications. It is known for its high performance and reliability, making it a preferred choice for various rocket propulsion systems .

Preparation Methods

Ammonium perchlorate composite propellant is typically prepared by combining ammonium perchlorate with a binder such as hydroxyl-terminated polybutadiene or polybutadiene acrylic acid acrylonitrile prepolymer. The mixture also includes powdered metal, usually aluminum, and various burn rate catalysts. The preparation involves mixing these components and curing the mixture to form a solid propellant .

Chemical Reactions Analysis

Ammonium perchlorate composite propellant undergoes several types of chemical reactions, including oxidation and combustion. The ammonium perchlorate acts as an oxidizer, while the binder and aluminum serve as fuels. Common reagents used in these reactions include burn rate catalysts and curing additives. The major products formed from these reactions are gases such as water vapor, carbon dioxide, and aluminum oxide .

Scientific Research Applications

Ammonium perchlorate composite propellant has numerous scientific research applications. It is extensively used in aerospace for rocket propulsion, including in the Space Shuttle Solid Rocket Boosters and Mars Exploration Rover descent stage retrorockets. Additionally, it is used in aircraft ejection seats and specialty space exploration applications. The high-power rocketry community also utilizes this propellant for hobby and experimental rocketry .

Mechanism of Action

The mechanism of action of ammonium perchlorate composite propellant involves the decomposition of ammonium perchlorate, which releases oxygen. This oxygen then reacts with the binder and aluminum to produce a high-temperature combustion reaction. The burn rate catalysts help control the rate of this reaction, ensuring a stable and efficient burn .

Comparison with Similar Compounds

Ammonium perchlorate composite propellant is unique compared to other solid rocket propellants such as black powder or zinc-sulfur. Unlike these traditional propellants, ammonium perchlorate composite propellant is cast into shape rather than being powder-pressed. This provides better manufacturing regularity and repeatability. Similar compounds include ammonium dinitramide-based propellants and hydroxyl-terminated polybutadiene-based propellants .

Properties

IUPAC Name

[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methyl [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N8O14P2/c20-9-1-2-26(19(31)25-9)17-12(30)14(40-42(32,33)34)8(39-17)4-37-43(35,36)41-13-7(3-28)38-18(11(13)29)27-6-24-10-15(21)22-5-23-16(10)27/h1-2,5-8,11-14,17-18,28-30H,3-4H2,(H,35,36)(H2,20,25,31)(H2,21,22,23)(H2,32,33,34)/t7-,8-,11-,12-,13-,14-,17-,18-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRNQEPCYFNBXEA-KPKSGTNCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OC3C(OC(C3O)N4C=NC5=C(N=CN=C54)N)CO)OP(=O)(O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O[C@@H]3[C@H](O[C@H]([C@@H]3O)N4C=NC5=C(N=CN=C54)N)CO)OP(=O)(O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N8O14P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

652.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2348-33-6
Record name Adenylyl(3'-5')cytidine-3'-phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002348336
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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